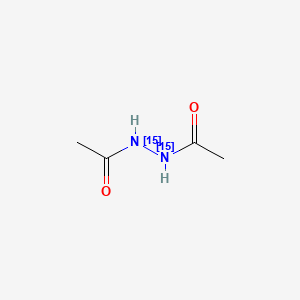
Diacetyl Hydrazine-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetyl Hydrazine-15N2 is a labeled version of 1,2-Diacetylhydrazine, with the molecular formula C4H8N2O2 and a molecular weight of 118.13652 . This compound is particularly notable for its use in scientific research due to its isotopic labeling with nitrogen-15, which makes it valuable for various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Diacetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The process involves the following steps:
Reaction of Hydrazine-15N2 with Acetic Anhydride: Hydrazine-15N2 is reacted with acetic anhydride in a solvent such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the isotopic purity and overall quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diacetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into hydrazine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Diacetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace nitrogen pathways in biological systems.
Wirkmechanismus
The mechanism of action of Diacetyl Hydrazine-15N2 involves its interaction with molecular targets through its nitrogen-15 labeled hydrazine moiety. This labeling allows for the tracking and analysis of the compound in various biological and chemical systems. The nitrogen-15 isotope provides a unique signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine-15N2: A simpler hydrazine derivative labeled with nitrogen-15, used in similar applications but lacks the acetyl groups.
1,2-Diacetylhydrazine: The non-labeled version of Diacetyl Hydrazine-15N2, used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its isotopic labeling with nitrogen-15, which enhances its utility in analytical and experimental applications. The presence of acetyl groups also provides additional reactivity and versatility compared to simpler hydrazine derivatives.
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
118.11 g/mol |
IUPAC-Name |
N'-acetylacetohydrazide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)/i5+1,6+1 |
InChI-Schlüssel |
ZLHNYIHIHQEHJQ-MPOCSFTDSA-N |
Isomerische SMILES |
CC(=O)[15NH][15NH]C(=O)C |
Kanonische SMILES |
CC(=O)NNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


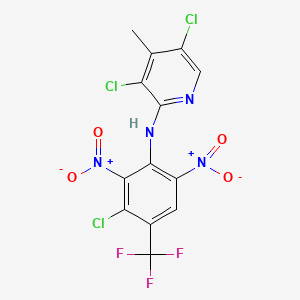


![7-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15288123.png)
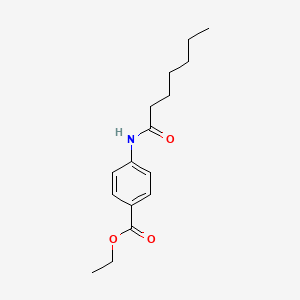


![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
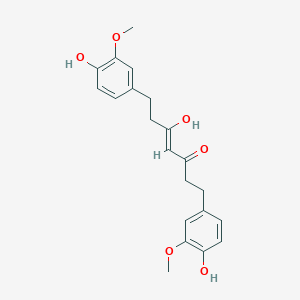
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
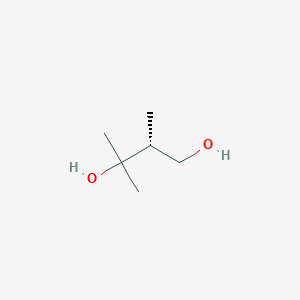

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)

